Borane, oxybis[diethyl-
Description
"Borane, oxybis[diethyl-" (CAS 109-63-7), systematically named as boron trifluoride diethyl etherate, is a Lewis acid complex formed between boron trifluoride (BF₃) and diethyl ether. Its molecular formula is C₄H₁₀BF₃O, with a molecular weight of 141.93 g/mol . The compound is a colorless, fuming liquid at -60°C, highly hygroscopic, and reacts vigorously with water . It is widely used in organic synthesis as a catalyst for reactions such as Friedel-Crafts alkylation, polymerization, and esterification due to its stability and controlled release of BF₃ .
Properties
IUPAC Name |
diethylboranyloxy(diethyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B2O/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJOGPLOOPPMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)OB(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20B2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane, oxybis[diethyl-] can be synthesized through several methods. One common approach involves the reaction of diethyl ether with diborane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{B}_2\text{H}_6 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{O} \rightarrow 2 \text{(C}_2\text{H}_5\text{)}_2\text{OBH}_3 ]
Industrial Production Methods: In industrial settings, the production of borane, oxybis[diethyl-] often involves large-scale reactions using specialized equipment to handle the reactive nature of boron compounds. The process may include the use of solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Borane, oxybis[diethyl-] undergoes various chemical reactions, including:
Hydroboration: Addition of borane to alkenes, resulting in organoboranes.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of boron-bound groups with other nucleophiles.
Common Reagents and Conditions:
Hydroboration: Typically performed with alkenes in the presence of borane-tetrahydrofuran complex or borane-dimethyl sulfide complex.
Reduction: Often carried out using borane complexes in solvents like tetrahydrofuran.
Substitution: Involves nucleophiles such as amines or alcohols under reflux conditions.
Major Products:
Hydroboration: Alkylboranes.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Borane, oxybis[diethyl-] has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through hydroboration and reduction reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of borane, oxybis[diethyl-] involves the interaction of boron atoms with various substrates. In hydroboration, the boron atom adds to the less substituted carbon of the alkene, while the hydrogen adds to the more substituted carbon. This regioselectivity is a key feature of the hydroboration reaction. In reduction reactions, borane acts as a reducing agent, transferring hydride ions to the substrate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boron Trifluoride (BF₃)
- Structure : Pure BF₃ is a trigonal planar molecule (gas at room temperature).
- Properties : Highly reactive, corrosive, and volatile. Unlike its etherate complexes, BF₃ gas requires specialized handling due to its acute toxicity (toxic endpoint: 0.028 mg/L per 40 CFR) .
- Applications : Used in semiconductor doping and as a catalyst precursor. However, its gaseous state limits direct use in moisture-sensitive reactions .
- Regulatory Threshold : 3,750 lbs (screening threshold for hazardous substances) .
Boron Trichloride (BCl₃)
- Structure : A boron trihalide with three chlorine substituents.
- Properties : Volatile liquid (CAS 10294-34-5) with higher boiling point (12.6°C) compared to BF₃. Less Lewis acidic than BF₃ but still reactive with water.
- Applications : Etching agent in semiconductor manufacturing and catalyst in organic synthesis.
- Regulatory Threshold : 5,000 lbs .
Boron Trifluoride Methyl Ether Complex
- Structure : BF₃ complexed with dimethyl ether (CAS 353-42-4).
- Properties : Less stable than the diethyl etherate due to shorter alkyl chains. Higher screening threshold (11,250 lbs) , suggesting lower acute toxicity compared to pure BF₃.
- Applications: Similar catalytic uses but less common than the diethyl etherate due to reduced solubility in nonpolar solvents .
Other Borane Complexes
- Borane-Tetrahydrofuran (BH₃·THF) : A reducing agent in organic synthesis, differing from BF₃ etherates in reactivity (BH₃ is a stronger reducing agent, while BF₃ is a Lewis acid) .
- Boron Trifluoride Acetonitrile Complex : Used in specific catalytic systems but less stable than etherates .
Comparative Data Table
Key Differences in Reactivity and Stability
- Stability : BF₃ diethyl etherate is more stable and less volatile than pure BF₃, enabling safer handling in industrial settings .
- Solubility : Diethyl etherate’s longer alkyl chain improves solubility in organic solvents compared to methyl etherate .
- Toxicity : Pure BF₃ is more hazardous (acute toxicity) than its etherate complexes, which mitigate exposure risks .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Borane, oxybis[diethyl-] (Boron trifluoride diethyl etherate)?
- Synthesis : The compound is typically formed by reacting boron trifluoride (BF₃) with diethyl ether under anhydrous conditions. Ensure strict control of moisture and temperature to prevent decomposition .
- Characterization : Use NMR spectroscopy (¹⁹F and ¹¹B NMR) to confirm the BF₃-ether complex structure. IR spectroscopy can identify B-F stretching vibrations (~1,450 cm⁻¹). X-ray crystallography is recommended for definitive structural elucidation .
- Purity Assessment : Gas chromatography (GC) or Karl Fischer titration should verify the absence of moisture and unreacted starting materials .
Q. What safety protocols are critical when handling Borane, oxybis[diethyl-] in laboratory settings?
- Hazard Mitigation : Use fume hoods, explosion-proof equipment, and inert gas purging to prevent exposure to moisture or oxygen, which can trigger violent reactions. Avoid contact with halogens or oxidizers .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. For spills, neutralize with dry sand or sodium bicarbonate, and avoid aqueous solutions .
- Storage : Store in sealed, inert containers under nitrogen or argon at temperatures below 25°C .
Q. How can researchers resolve contradictions in reported catalytic activity data for Borane, oxybis[diethyl-] in organic reactions?
- Experimental Design : Standardize reaction conditions (e.g., solvent purity, moisture levels, stoichiometry) to minimize variability. Include control experiments without the catalyst to isolate its effect .
- Data Validation : Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress. Compare results across multiple batches to assess reproducibility .
- Contradiction Analysis : If catalytic efficiency varies, investigate potential impurities (e.g., residual BF₃) via GC-MS or elemental analysis .
Advanced Research Questions
Q. What mechanistic insights support the role of Borane, oxybis[diethyl-] in acid-catalyzed transformations (e.g., carbohydrate conversions)?
- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated substrates) to trace proton transfer pathways. Computational studies (DFT) can model the Lewis acid activation of substrates like fructose .
- Kinetic Profiling : Monitor intermediate formation (e.g., 5-hydroxymethylfurfural) via HPLC or LC-MS under varying temperatures and catalyst loadings .
- Table 1 : Example kinetic data for fructose conversion (adapted from ):
| Temperature (K) | HMF Yield (%) | OBFC Yield (%) |
|---|---|---|
| 383 | 45 | 30 |
| 393 | 60 | 15 |
Q. How can researchers optimize the stability of Borane, oxybis[diethyl-] in polymer synthesis or composite formulations?
- Stabilization Strategies : Incorporate radical inhibitors (e.g., BHT) to prevent ether cleavage. Use anhydrous solvents like dichloromethane or THF to avoid hydrolysis .
- Material Characterization : Apply thermogravimetric analysis (TGA) to assess thermal stability and dynamic mechanical analysis (DMA) to evaluate cross-linking efficiency in polymers .
Q. What advanced spectroscopic techniques are most effective for studying boron coordination dynamics in Borane, oxybis[diethyl-]?
- Multi-Nuclear NMR : ¹¹B NMR can track boron coordination changes (e.g., tetrahedral to trigonal planar) during reactions. ¹⁹F NMR monitors BF₃ dissociation .
- X-ray Absorption Spectroscopy (XAS) : Provides detailed insights into boron’s electronic environment and ligand interactions .
Methodological and Reporting Standards
Q. How should researchers document and share data on Borane, oxybis[diethyl-] to ensure reproducibility?
- Metadata Requirements : Report synthesis conditions (temperature, solvent purity), spectral raw data (NMR shifts, IR peaks), and safety protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .
- Open Science Practices : Publish crystallographic data in platforms like the Cambridge Structural Database and share kinetic profiles in supplemental materials .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of Borane, oxybis[diethyl-]?
- Dose-Response Modeling : Use probit or logit regression to estimate LC₅₀ values. Include confidence intervals and sensitivity analysis for small sample sizes .
- Validation : Replicate experiments across independent labs and apply ANOVA to assess inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
